molecular formula C23H29ClN2O4S B2609681 1-(4-chlorophenyl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide CAS No. 922134-39-2

1-(4-chlorophenyl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide

Cat. No. B2609681
CAS RN: 922134-39-2
M. Wt: 465.01
InChI Key: OLSRRPLHHUNZGQ-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide is a useful research compound. Its molecular formula is C23H29ClN2O4S and its molecular weight is 465.01. The purity is usually 95%.
BenchChem offers high-quality 1-(4-chlorophenyl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-chlorophenyl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photoisomerization and Structural Transformation

Research on compounds structurally similar to 1-(4-chlorophenyl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide has shown interesting photoisomerization properties. For instance, compounds like 2H,6H-thiin-3-ones, when oxidized and irradiated, undergo structural transformations leading to products like 4,4-dimethyl-2(2-methylprop-2enylidene)thietan-3-one. This kind of reaction can be significant in the study of photochemical processes and molecular structural changes (Kowalewski & Margaretha, 1993).

Synthesis and Spectroscopic Studies

Synthetic pathways involving similar molecular structures are explored for various applications. For example, the reaction of certain chlorophenyl compounds with glycerol leads to the formation of complex molecular structures, which are further analyzed using spectroscopic methods. This kind of synthesis and characterization is crucial in understanding the properties and potential applications of these compounds (Upadhyaya et al., 1997).

Photophysical Properties and Proton-Transfer

The investigation of compounds with structures akin to methanesulfonamido derivatives has also led to the study of their photophysical properties, especially in relation to excited state intramolecular proton-transfer. This type of research is important in the field of fluorescence and the development of materials for detecting ionizing radiation (Kauffman & Bajwa, 1993).

Molecular Structure and NLO Properties

Detailed structural and electronic property analyses of similar compounds have been carried out using techniques like DFT and TD-DFT calculations. This type of research helps in understanding the molecular structure, spectroscopic characteristics, and non-linear optical (NLO) properties of these compounds, which are significant in the development of new materials for various technological applications (Wazzan et al., 2016).

Ring Expansion Reactions

Studies have been conducted on the ring expansion reactions of similar sulfoxide methanesulfonates. These reactions, which involve the treatment with titanium tetrachloride, result in the formation of benzofuro- or o-chlorophenyl derivatives. Understanding these reactions is essential in synthetic chemistry, especially for the development of novel heterocyclic compounds (Harada et al., 1993).

properties

IUPAC Name

1-(4-chlorophenyl)-N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29ClN2O4S/c1-16(2)11-12-26-20-13-19(9-10-21(20)30-15-23(3,4)22(26)27)25-31(28,29)14-17-5-7-18(24)8-6-17/h5-10,13,16,25H,11-12,14-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLSRRPLHHUNZGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=C(C=CC(=C2)NS(=O)(=O)CC3=CC=C(C=C3)Cl)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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